molecular formula C13H16OS B8558934 2-(Cyclohexylthio)benzaldehyde

2-(Cyclohexylthio)benzaldehyde

Cat. No. B8558934
M. Wt: 220.33 g/mol
InChI Key: ZCQFZJLUZCLFQW-UHFFFAOYSA-N
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Patent
US08168673B2

Procedure details

To a stirred suspension of K2CO3 (4.5 g, 32.6 mmol) and cyclohexylmercaptan (2.0 mL, 16.4 mmol) in DMSO (20 mL) was added 2-fluorobenzaldehyde (1.7 mL, 16.2 mmol) dropwise over 10 minutes at room temperature, and the reaction mixture was heated at 100° C. for 5 hours with stirring. After cooling to room temperature, the reaction mixture was partitioned between ethyl acetate and water. The organic layer was separated and the aqueous phase extracted with ethyl acetate (×3). The combined organic extracts were washed successively with sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate, filtered and evaporated in vacuo to afford 2-(cyclohexylthio)benzaldehyde (3.22 g, 14.6 mmol, 90%) which was used directly without further purification.
Name
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.7 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O-])([O-])=O.[K+].[K+].[CH:7]1([SH:13])[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8]1.F[C:15]1[CH:22]=[CH:21][CH:20]=[CH:19][C:16]=1[CH:17]=[O:18]>CS(C)=O>[CH:7]1([S:13][C:15]2[CH:22]=[CH:21][CH:20]=[CH:19][C:16]=2[CH:17]=[O:18])[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8]1 |f:0.1.2|

Inputs

Step One
Name
Quantity
4.5 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
2 mL
Type
reactant
Smiles
C1(CCCCC1)S
Name
Quantity
20 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
1.7 mL
Type
reactant
Smiles
FC1=C(C=O)C=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
CUSTOM
Type
CUSTOM
Details
the reaction mixture was partitioned between ethyl acetate and water
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase extracted with ethyl acetate (×3)
WASH
Type
WASH
Details
The combined organic extracts were washed successively with sodium bicarbonate solution and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCC1)SC1=C(C=O)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 14.6 mmol
AMOUNT: MASS 3.22 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 90.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.